2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile
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Overview
Description
2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H9FN2 It is a fluorinated azetidine derivative, which means it contains a four-membered nitrogen-containing ring with a fluorine atom and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile typically involves the reaction of 3-fluoro-3-methylazetidine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the azetidine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile involves its interaction with molecular targets and pathways in biological systems. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The nitrile group can also participate in various biochemical reactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-1-methylazetidin-3-yl)methanol: A similar compound with a hydroxyl group instead of a nitrile group.
2-Bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethanone: Contains a bromine atom and a ketone group, differing in its reactivity and applications.
Uniqueness
2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile is unique due to its combination of a fluorine atom and a nitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9FN2 |
---|---|
Molecular Weight |
128.15 g/mol |
IUPAC Name |
2-(3-fluoro-3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9FN2/c1-6(7)4-9(5-6)3-2-8/h3-5H2,1H3 |
InChI Key |
HQTWJKOKMHMSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC#N)F |
Origin of Product |
United States |
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